molecular formula C24H30N2Na2O10S2 B12829514 Faropenem Sodium Salt Hemipentahydrate

Faropenem Sodium Salt Hemipentahydrate

Cat. No.: B12829514
M. Wt: 616.6 g/mol
InChI Key: UMAYXSKJHVDDPK-DLFRNHPMSA-N
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Description

Faropenem Sodium Salt Hemipentahydrate is a synthetic, broad-spectrum, carbapenem antibiotic. It is known for its potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. This compound is particularly effective against methicillin-sensitive Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae . It is marketed in two forms: faropenem sodium and faropenem medoxomil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Faropenem Sodium Salt Hemipentahydrate involves treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent, followed by the isolation of the hydrate of the alkali metal salt of faropenem .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Faropenem Sodium Salt Hemipentahydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Faropenem Sodium Salt Hemipentahydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Meropenem: Known for its effectiveness against gram-negative bacteria.

    Ertapenem: Used for its long half-life and once-daily dosing.

Uniqueness

Faropenem Sodium Salt Hemipentahydrate is unique due to its high stability against beta-lactamases and its potent activity against both gram-positive and gram-negative bacteria. Unlike some other carbapenems, it is available for oral administration, making it more convenient for outpatient treatment .

Properties

Molecular Formula

C24H30N2Na2O10S2

Molecular Weight

616.6 g/mol

InChI

InChI=1S/2C12H15NO5S.2Na/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;/t2*5-,6-,7+,11-;;/m11../s1

InChI Key

UMAYXSKJHVDDPK-DLFRNHPMSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na].[Na]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na].[Na]

Origin of Product

United States

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